5-Morpholin-4-yl-indan-1-ylamine is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound features a morpholine ring, which is a six-membered ring containing one oxygen atom and five carbon atoms, and an indan moiety, which is a bicyclic structure composed of a benzene ring fused to a cyclopentane. The presence of the morpholine group suggests possible interactions with biological targets, making it of interest in pharmacological research.
5-Morpholin-4-yl-indan-1-ylamine can be synthesized through various chemical methods, leveraging different starting materials and reagents. Its molecular formula is C13H18N2O, and it has a molecular weight of approximately 218.30 g/mol.
This compound falls under the category of amines and heterocyclic compounds due to the presence of the morpholine ring. It may also be classified as an indan derivative, which is relevant in the context of organic synthesis and drug development.
The synthesis of 5-Morpholin-4-yl-indan-1-ylamine typically involves several steps:
The synthesis may require specific conditions such as temperature control, use of solvents (e.g., ethanol or dichloromethane), and catalysts (e.g., palladium on carbon for hydrogenation). Reaction yields and purity are critical metrics for evaluating the success of the synthetic route.
5-Morpholin-4-yl-indan-1-ylamine can participate in various chemical reactions:
The reactivity often depends on the substituents on the indan ring and the conditions under which reactions are carried out, such as temperature, solvent choice, and presence of catalysts.
5-Morpholin-4-yl-indan-1-ylamine is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its stability profile makes it suitable for various applications in synthetic chemistry.
5-Morpholin-4-yl-indan-1-ylamine has potential applications in:
Morpholine (1-oxa-4-azacyclohexane) emerged as a commercially available heterocycle in the 1930s and has since evolved into a cornerstone of medicinal chemistry. Its integration into drug design stems from exceptional versatility in pharmacological profiles, spanning analgesics, antivirals, anticancer agents, and antimicrobials. By 2003, over 100 marketed drugs contained this motif, evidencing its transformative impact on therapeutic development [1]. The morpholine ring’s distinct physicochemical properties—including moderate basicity (pKa ∼8.5), polarity, and hydrogen-bonding capacity—facilitate optimal target engagement and solubility modulation. Historically, its applications expanded beyond medicinal chemistry into agrochemicals (e.g., fenpropimorph) and industrial domains (corrosion inhibitors, catalysts), underscoring its synthetic accessibility and tunability [1].
5-Morpholin-4-yl-indan-1-ylamine exemplifies strategic molecular hybridization, merging a bioactive indane scaffold with the morpholine pharmacophore. The indan core offers conformational rigidity and aromatic stacking potential, while the morpholine subunit enhances aqueous solubility and pharmacokinetic behavior. This amalgamation addresses key challenges in drug design:
Table 1: Physicochemical Profile of 5-Morpholin-4-yl-indan-1-ylamine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₃H₁₈N₂O | Balanced carbon/heteroatom ratio |
Molecular Weight | 218.30 g/mol | Optimal for CNS permeability |
Calculated logP | ~1.7 | Moderate lipophilicity for membrane penetration |
Hydrogen Bond Acceptors | 3 | Enhanced target engagement |
Hydrogen Bond Donors | 1 (amine group) | Solubility and protein interaction potential |
Polar Surface Area | ~38 Ų | Favorable for oral bioavailability |
Morpholine’s integration into clinical therapeutics highlights its versatility across disease domains. Key FDA-approved agents include:
Table 2: Morpholine-Containing FDA-Approved Drugs with Therapeutic Indications
Drug (Approval Year) | Therapeutic Class | Role of Morpholine |
---|---|---|
Timolol (1978) | β-blocker | Solubility enhancer; ocular penetration aid |
Levofloxacin (1996) | Fluoroquinolone | DNA gyrase binding modulation |
Aprepitant (2003) | NK1 antagonist | Bioavailability optimization |
Alpelisib (2019) | PI3Kα inhibitor | Hinge-binding motif via oxygen-valine H-bond |
Finafloxacin (2014) | Fluoroquinolone | Enhanced activity at acidic pH (e.g., UTIs) |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8